N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound features a benzothiazole core substituted with a 6-ethyl group, a furan-2-carboxamide moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-4-14-8-9-15-17(13-14)25-19(20-15)22(11-6-10-21(2)3)18(23)16-7-5-12-24-16;/h5,7-9,12-13H,4,6,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVGIQQPDJTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 422.0 g/mol
- CAS Number : 1351607-92-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the structure of this compound. For instance, derivatives with similar benzothiazole and furan structures have shown promising results against various cancer cell lines.
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Cell Line Studies :
- The compound was tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358 using both 2D and 3D culture methods.
- Results indicated that certain derivatives exhibited significant cytotoxicity with IC values ranging from 6.26 μM to 20.46 μM in 2D assays compared to higher values in 3D assays, indicating a more potent effect in simpler cell environments .
- Mechanism of Action :
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties.
- Testing Against Bacteria :
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC (μM) | Activity |
|---|---|---|---|---|
| Study 1 | Benzothiazole Derivative | A549 | 6.26 ± 0.33 | Antitumor |
| Study 1 | Benzothiazole Derivative | HCC827 | 20.46 ± 8.63 | Antitumor |
| Study 2 | Furan Derivative | NCI-H358 | 16.00 ± 9.38 | Antitumor |
| Study 3 | Benzothiazole Derivative | E. coli | Varies (Effective) | Antimicrobial |
| Study 3 | Benzothiazole Derivative | S. aureus | Varies (Effective) | Antimicrobial |
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its therapeutic properties, particularly in the treatment of various diseases. The following table summarizes key pharmacological applications:
| Application Area | Description |
|---|---|
| Anticancer Activity | Studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, potentially targeting pathways involved in tumor growth and metastasis. |
| Neurological Disorders | Preliminary research indicates neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems. |
| Anti-inflammatory Properties | The compound exhibits anti-inflammatory activity, which may be beneficial in treating chronic inflammatory diseases, including arthritis and other autoimmune disorders. |
Synthesis and Characterization
The synthesis of N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves several key steps:
- Starting Materials : The synthesis begins with appropriate precursors, including dimethylaminopropyl amines and ethylbenzothiazole derivatives.
- Reaction Conditions : Controlled conditions such as temperature and pH are critical to achieving high yields.
- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor purity and structural integrity.
Case Studies
Several studies have documented the applications of this compound:
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Study on Anticancer Properties : A recent study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent.
"The results indicate that this compound exhibits promising anticancer activity through targeted inhibition of cell proliferation pathways" .
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Neuroprotective Effects : Another investigation focused on its neuroprotective properties, revealing that it could reduce neuronal cell death in models of neurodegeneration.
"This compound shows potential for the treatment of neurodegenerative diseases by protecting neurons from apoptosis" .
Future Research Directions
Ongoing research aims to explore further therapeutic potentials and optimize efficacy through structural modifications. Areas for future investigation include:
- Enhanced Bioavailability : Modifications to improve solubility and absorption.
- Broader Therapeutic Applications : Exploring additional disease models to assess the versatility of the compound.
Chemical Reactions Analysis
Furan-2-carboxamide Coupling
The furan moiety is introduced via amide bond formation:
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Step 1 : Activation of furan-2-carboxylic acid using EDCI/HOBt to form an active ester.
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Step 2 : Reaction with N-(3-(dimethylamino)propyl)-6-ethylbenzo[d]thiazol-2-amine under inert conditions yields the tertiary amide .
Optimized Parameters :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane |
| Yield | 65% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acid treatment:
-
Procedure : The tertiary amine is dissolved in dry ether, and HCl gas is bubbled through the solution, precipitating the hydrochloride salt .
Purity Analysis :
| Technique | Result |
|---|---|
| HPLC | ≥98% purity |
| Melting Point | 214–216°C |
Derivatization and Functional Tolerance
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Reductive Amination : The dimethylamino group participates in further alkylation or acylation reactions (e.g., with aldehydes or acyl chlorides) to introduce substituents .
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Nucleophilic Aromatic Substitution : The ethyl group at position 6 of the benzothiazole can be halogenated or oxidized for additional functionalization .
Stability and Degradation Pathways
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Hydrolysis : The amide bond is stable under physiological pH but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Thermal Decomposition : Degrades at temperatures >250°C, forming ethylbenzene and dimethylamine derivatives (TGA data from ).
Comparative Reactivity
A comparison with structurally similar compounds highlights key reactivity trends:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzothiazole Core
The 6-ethyl substituent distinguishes the target compound from analogs with electron-withdrawing or bulky groups:
- Nitro (NO₂) substituents (e.g., compound 6d in ): Enhance VEGFR-2 inhibitory activity but may reduce metabolic stability due to nitro group toxicity .
- Fluoro (F) substituents (): Smaller size and electronegativity may improve target selectivity but reduce hydrophobic interactions .
Table 1: Impact of Benzothiazole Substituents on Key Properties
Amide Linker Modifications
The furan-2-carboxamide linker in the target compound contrasts with other amide/acyl structures:
Pharmacological and Pharmacokinetic Profiles
- VEGFR-2 Inhibition : The target compound’s benzothiazole-furan scaffold aligns with antiangiogenic agents, though its 6-ethyl group may confer milder activity compared to nitro-substituted analogs .
- CNS Penetration: The dimethylaminopropyl side chain could enhance blood-brain barrier permeability, contrasting with alfuzosin-related impurities (), which prioritize peripheral alpha-blockade .
- Metabolic Stability : The ethyl substituent likely offers intermediate stability between nitro (rapid metabolism) and trifluoromethyl (prolonged half-life) groups .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with coupling dimethylamino propyl derivatives with substituted benzo[d]thiazole intermediates. Key steps include:
- Amide bond formation : Reacting furan-2-carboxylic acid derivatives with amine-containing intermediates under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
- Salt formation : Final hydrochloride salt preparation using HCl in anhydrous ethanol . Critical parameters:
- Temperature control (40–60°C for amidation) .
- Solvent selection (e.g., dichloromethane for coupling; ethanol for crystallization) .
- Purification via flash chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm; furan protons at δ 6.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 408.0) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How do solubility and stability profiles influence experimental design in biological assays?
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (<10 mg/mL). Aqueous solubility is pH-dependent due to the dimethylamino group (pKa ~8.5) .
- Stability : Degrades <5% after 24 hours in PBS (pH 7.4) at 37°C but hydrolyzes rapidly under acidic conditions (pH <3) . Recommendation : Use freshly prepared DMSO stock solutions for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on bioactivity?
- Key modifications :
- Methodology :
- Synthesize analogs with variations (e.g., 6-fluoro, 6-methoxy) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Use molecular docking to map interactions with active sites (e.g., ATP-binding pockets) .
Q. What systematic approaches resolve contradictions in biological activity data across experimental models?
- Case example : Discrepancies in cytotoxicity (e.g., high activity in HeLa cells vs. low activity in MCF-7) may arise from differential expression of molecular targets.
- Validation steps :
Orthogonal assays : Confirm activity via Western blot (target protein inhibition) and cellular thermal shift assays (CETSA) .
Pharmacokinetic profiling : Measure intracellular concentrations to rule out uptake variability .
Transcriptomic analysis : Identify overexpression of efflux pumps (e.g., P-gp) in resistant cell lines .
Q. What methodologies identify and validate molecular targets in complex biological systems?
- Target deconvolution :
- Chemical proteomics : Use immobilized compound probes to pull down binding proteins from lysates .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance genes .
- Validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for kinase X) .
- Knockdown/overexpression : Correlate target protein levels with compound efficacy .
Q. How can pharmacokinetic (PK) properties be optimized through structural modifications?
- Strategies :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
- Metabolic stability : Replace labile esters with amides to reduce hepatic clearance (e.g., t₁/₂ increased from 1.2 to 4.5 hours in microsomes) .
- Assays :
- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral bioavailability .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
